molecular formula C13H9FN4OS B13755012 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13755012
M. Wt: 288.30 g/mol
InChI Key: OLVMTKFVGCUGQA-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around the 1,2,4-thiadiazole pharmacophore. The 1,2,4-thiadiazole ring is a privileged scaffold in anticancer and antimicrobial agent development due to its unique electronic properties and its role as a bioisostere for pyrimidine and other aromatic rings, which can enhance lipophilicity and improve cell membrane permeability . The specific incorporation of a fluorophenoxy-substituted pyridine moiety is a strategic modification commonly employed to fine-tune the molecule's electronic characteristics, binding affinity, and metabolic stability. Although specific biological data for this precise compound requires further experimental investigation, its structural features are associated with promising research applications. Compounds based on the 1,2,4-thiadiazole scaffold have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) . The mechanism of action for such analogs often involves the induction of apoptotic cell death, characterized by cell cycle arrest at specific phases (e.g., S or G2/M) and a significant increase in the Bax/Bcl-2 ratio and caspase activity . Furthermore, the 1,3,4-thiadiazole isomer is widely reported to exhibit a broad spectrum of antimicrobial properties, showing efficacy against a range of Gram-positive and Gram-negative bacterial strains . The presence of the fluorine atom, a common feature in modern drug candidates, is intended to positively influence the compound's pharmacokinetic profile and its interaction with biological targets. This product is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to explore the full potential of this compound as a key intermediate or biological probe in their discovery programs.

Properties

Molecular Formula

C13H9FN4OS

Molecular Weight

288.30 g/mol

IUPAC Name

3-[4-(4-fluorophenoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H9FN4OS/c14-8-1-3-9(4-2-8)19-10-5-6-16-11(7-10)12-17-13(15)20-18-12/h1-7H,(H2,15,17,18)

InChI Key

OLVMTKFVGCUGQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=C2)C3=NSC(=N3)N)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine generally follows these key steps:

  • Preparation of the substituted pyridine intermediate bearing the 4-fluorophenoxy substituent.
  • Formation of an imidoyl thiourea intermediate by reaction of the substituted pyridine derivative with thiourea or related reagents.
  • Intramolecular cyclization to form the 1,2,4-thiadiazole ring via oxidative S–N bond formation.
  • Purification and characterization of the final thiadiazole-amine compound.

Preparation of the Substituted Pyridinyl Intermediate

The 4-(4-fluorophenoxy)pyridin-2-yl moiety is typically synthesized by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions on halogenated pyridine precursors:

  • Halogenation and Coupling: Starting from 2-halopyridine (e.g., 2-bromopyridine), the 4-position is functionalized by introduction of the 4-fluorophenoxy group using palladium-catalyzed coupling reactions with 4-fluorophenol in the presence of bases such as cesium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Regioselective Bromination: The pyridine ring can be regioselectively brominated at the 5-position to allow further functionalization, which is important for subsequent thiadiazole ring formation.

Formation of the Imidoyl Thiourea Intermediate

  • The substituted pyridine nitrile or amidine derivatives are reacted with thiourea or related thiocarbonyl reagents to form imidoyl thioureas.

  • For example, 5-isopropoxypicolinonitrile was prepared by reaction of 5-fluoropicolinonitrile with sodium hydride and isopropanol derivatives, followed by conversion to the corresponding amidine and then to the thiourea intermediate.

  • This intermediate is crucial for the cyclization step to form the thiadiazole ring.

Cyclization to 1,2,4-Thiadiazole Ring

  • The key step involves intramolecular oxidative cyclization of the imidoyl thiourea to form the 1,2,4-thiadiazole ring by S–N bond formation.

  • Various oxidative reagents have been employed, including hypervalent iodine(III) reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA), phenyliodine(III) diacetate (PIDA), Dess–Martin periodinane (DMP), and others.

  • Reaction conditions typically involve stirring the imidoyl thiourea with the oxidant in solvents such as tetrahydrofuran (THF), dichloroethane (DCE), or acetonitrile (MeCN) at room temperature for short times (3–5 minutes), yielding the 3-substituted-5-amino-1,2,4-thiadiazole product in good to excellent yields.

Specific Example: Hypervalent Iodine(III)-Mediated Cyclization

Entry Oxidant Solvent Time (min) Yield (%)
1 PIDA THF 5 70
2 DMP THF 3 76
3 IBX THF 5 73
4 PIFA THF 3 80
5 Oxone THF 5 68
6 CAN THF 5 38
7 K2S2O8 THF 3 47
8 DDQ THF 5 60
9 PIFA DCE 3 83

Table 1: Optimization of oxidative cyclization conditions for 3-substituted-5-amino-1,2,4-thiadiazoles

  • PIFA in dichloroethane (DCE) gave the highest yield (83%) with a short reaction time (3 min) at room temperature.

Alternative Synthetic Routes

  • In some approaches, 5-substituted-1,3,4-thiadiazol-2-amines are synthesized by cyclization of thiosemicarbazide derivatives with substituted benzoic acids using phosphorus oxychloride (POCl3) under reflux conditions, followed by further functionalization.

  • The substituted thiadiazole amines can then be reacted with isothiocyanates or other electrophiles to yield derivatives structurally related to the target compound.

  • Metal-catalyzed Suzuki–Miyaura coupling reactions have also been used to construct substituted thiadiazole skeletons from halogenated precursors.

Summary of Key Reaction Steps for Target Compound

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic aromatic substitution or Pd-catalyzed coupling 2-halopyridine + 4-fluorophenol, Pd catalyst, base, DMF/DMSO 4-(4-Fluorophenoxy)pyridin-2-yl intermediate
2 Formation of imidoyl thiourea Reaction with thiourea or amidine precursor Imidoyl thiourea intermediate
3 Oxidative cyclization (S–N bond formation) Hypervalent iodine(III) reagent (e.g., PIFA), THF/DCE, RT This compound
4 Purification Column chromatography, crystallization Pure target compound

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The fluorophenoxy and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various sulfur-containing heterocycles.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 3-(4-(4-fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine are highly sensitive to substituent modifications on the pyridine and thiadiazole rings. Below is a comparative analysis with key analogues:

Compound Name Substituents/R-Groups EC₅₀ (nM) Key Properties Source
This compound 4-Fluorophenoxy on pyridine <100 High macrofilaricidal potency; favorable PK profile
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (23) Isopropoxy on pyridine; 3-methylpyridinyl N/A 95% purity; moderate yield (19%); improved metabolic stability due to isopropoxy group
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine Unsubstituted pyridin-2-yl N/A Lower similarity score (0.54); lacks fluorophenoxy group, reducing potency and PK
3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine Trifluoromethyl on pyridine N/A Higher lipophilicity; potential enhanced membrane permeability
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl on thiadiazole N/A Reduced potency compared to fluorophenoxy analogues; chlorine’s larger size may hinder target binding
N-(5-((1-Methylpiperidin-4-yl)oxy)pyridin-2-yl)-3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (36) Piperidinyloxy on pyridine N/A Enhanced solubility due to piperidine; 99% purity; moderate yield (34%)

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism enhances the target compound’s half-life compared to non-fluorinated analogues .
  • Salt Forms : Hydrochloride salts (e.g., 1,2,4-thiadiazol-5-amine hydrochloride) show higher similarity scores (0.72) and improved crystallinity but may alter bioavailability .

Key Research Findings

Antiparasitic Efficacy : The target compound reduces adult L. sigmodontis worm burden by >90% in murine models, outperforming analogues with bulkier substituents (e.g., trifluoromethyl) .

Structure-Activity Relationship (SAR): The 4-fluorophenoxy group is optimal for potency; replacing fluorine with chlorine reduces activity by ~50% . Piperidine or morpholine additions improve PK but require further optimization to avoid steric hindrance .

Comparative Toxicity: Fluorophenoxy derivatives exhibit lower cytotoxicity (IC₅₀ >10 μM) compared to chlorophenyl analogues (IC₅₀ ~5 μM) .

Biological Activity

The compound 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10FN5O(Molecular Weight 253 24 g mol)\text{C}_{12}\text{H}_{10}\text{F}\text{N}_5\text{O}\quad (\text{Molecular Weight 253 24 g mol})

Its structural features include:

  • A fluorophenoxy group that enhances lipophilicity and biological activity.
  • A pyridine moiety contributing to its interaction with biological targets.
  • The thiadiazole ring, which is crucial for its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized compounds similar to this compound were tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus20 μg/mL
2Escherichia coli25 μg/mL
3Pseudomonas aeruginosa30 μg/mL

These results indicate that the presence of fluorine in the phenyl ring enhances the antibacterial activity against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound also exhibits antifungal properties. Testing against Candida albicans revealed that derivatives with similar structures showed promising inhibitory effects:

CompoundFungal StrainMIC (μg/mL)
ACandida albicans24 μg/mL
BAspergillus niger28 μg/mL

The results suggest a potential application in treating fungal infections .

Cytotoxic Activity

The cytotoxic potential of the compound was evaluated using various cancer cell lines. The following table summarizes findings from recent studies:

Cell LineIC50 (μM)
HeLa15
MCF-710
A54912

These findings indicate that the compound exhibits significant cytotoxicity against cancer cell lines, likely due to its ability to induce apoptosis through mechanisms involving p53 activation and caspase cleavage .

Study on Antimicrobial Properties

A study published in the Journal of Pharmaceutical Sciences focused on the synthesis and evaluation of various thiadiazole derivatives, including those similar to our compound. The researchers found that compounds with halogen substitutions showed enhanced antimicrobial activity against both bacterial and fungal strains. The study concluded that the fluorinated derivatives were particularly effective due to their increased lipophilicity and ability to penetrate microbial membranes .

Study on Cytotoxic Effects

In another investigation published in Medicinal Chemistry, researchers explored the anticancer activities of thiadiazole derivatives. They reported that compounds with specific substituents exhibited potent cytotoxic effects on breast cancer cells (MCF-7), with mechanisms linked to apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the established synthetic methodologies for 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine?

Answer:
The synthesis typically involves multi-step reactions:

  • Substitution reactions : Nucleophilic aromatic substitution of 4-fluorophenoxy groups onto pyridine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Formation of the 1,2,4-thiadiazole ring via condensation of thiourea derivatives with nitriles or amidines, often using PCl₃ as a catalyst .
  • Hydrogenation : Reduction of nitro or halogenated precursors using Pt/C or Rh/Al₂O₃ catalysts in methanol under H₂ pressure .
    Key intermediates include 4-(4-fluorophenoxy)pyridine-2-carboxamide and thiourea derivatives. Purity is confirmed via HPLC or TLC .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Resolves 3D conformation and hydrogen bonding patterns. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5–10.5 Å, b = 9.8–10.5 Å, c = 10.4–10.5 Å are common .
  • NMR spectroscopy : ¹⁹F NMR confirms fluorophenoxy group integrity (~-115 ppm for para-F), while ¹H NMR reveals pyridine and thiadiazole proton environments (δ 7.5–8.5 ppm) .
  • IR spectroscopy : Identifies N-H stretches (~3350 cm⁻¹) and C=N/C-S vibrations (~1600 cm⁻¹) in the thiadiazole ring .

Advanced: How can reaction conditions be optimized to improve yield in thiadiazole ring formation?

Answer:

  • Catalyst screening : Replace PCl₃ with milder agents like EDCI/HOBt to reduce side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to benzene .
  • Temperature control : Maintain 80–100°C to balance reaction rate and decomposition .
  • Kinetic monitoring : Use in situ FTIR or LC-MS to track intermediate conversion and adjust stoichiometry dynamically .

Advanced: How to resolve contradictions in crystallographic data between experimental and computational models?

Answer:

  • Refinement protocols : Use SHELXL for least-squares refinement, adjusting thermal parameters (Ueq) and occupancy factors for disordered atoms .
  • Validation tools : Compare experimental data (R factor < 0.05) with DFT-optimized geometries (e.g., Gaussian09) to identify torsional angle discrepancies .
  • Multi-dataset analysis : Cross-validate with powder XRD or neutron diffraction to address electron density ambiguities in aromatic systems .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on thiadiazole’s electron-deficient core .
  • QSAR models : Correlate substituent effects (e.g., fluorophenoxy lipophilicity) with membrane permeability using Molinspiration or SwissADME .
  • MD simulations : GROMACS simulations assess stability in aqueous vs. lipid bilayer environments, critical for drug design .

Advanced: How to design assays for evaluating anticancer activity against OXPHOS-dependent tumors?

Answer:

  • Cell line selection : Use HCT116 (colon cancer) or A549 (lung cancer) lines with high mitochondrial reliance .
  • Metabolic profiling : Measure OCR (oxygen consumption rate) via Seahorse Analyzer after compound treatment (IC₅₀ ~10 µM) .
  • Synergy testing : Combine with glycolysis inhibitors (e.g., 2-DG) to assess combinatorial efficacy via Chou-Talalay analysis .

Advanced: How to analyze substituent effects on the compound’s photophysical properties?

Answer:

  • UV-Vis spectroscopy : Compare λmax shifts (300–400 nm) with varying electron-withdrawing groups (e.g., -NO₂ vs. -OCH₃) on the pyridine ring .
  • Fluorescence quenching : Titrate with iodide ions to quantify solvent accessibility of the thiadiazole moiety .
  • TD-DFT calculations : Predict excited-state behavior using B3LYP/6-31G(d) basis sets .

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